7-Bromo-6-chloro-2,3-dihydro-1H-indole

Medicinal Chemistry Physicochemical Properties Lead Optimization

7-Bromo-6-chloro-2,3-dihydro-1H-indole (CAS 1696482-59-3) is a dihalogenated indoline derivative, a bicyclic heteroaromatic scaffold foundational in medicinal chemistry and chemical biology. This compound is defined by a saturated 2,3-dihydro-1H-indole core, substituted with bromine at the 7-position and chlorine at the 6-position.

Molecular Formula C8H7BrClN
Molecular Weight 232.50 g/mol
Cat. No. B13259421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloro-2,3-dihydro-1H-indole
Molecular FormulaC8H7BrClN
Molecular Weight232.50 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2Br)Cl
InChIInChI=1S/C8H7BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2
InChIKeyCAUVBLHIMWFJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloroindoline: Core Scaffold for Medicinal Chemistry


7-Bromo-6-chloro-2,3-dihydro-1H-indole (CAS 1696482-59-3) is a dihalogenated indoline derivative, a bicyclic heteroaromatic scaffold foundational in medicinal chemistry and chemical biology. This compound is defined by a saturated 2,3-dihydro-1H-indole core, substituted with bromine at the 7-position and chlorine at the 6-position [1]. This specific substitution pattern creates a distinct electronic and steric profile, differentiating it from other indole and indoline analogs. It serves as a versatile building block for synthesizing complex molecules with potential activity against targets like indoleamine 2,3-dioxygenase 1 (IDO1) and bacterial persister cells [2]. Its utility is rooted in its core's ability to mimic natural products and its halogen atoms' roles in modulating molecular interactions and physicochemical properties.

Scaffold
Dihalogenated indoline core for medicinal chemistry building blocks
Substitution
Specific 6-Cl / 7-Br pattern creates distinct electronic and steric profile
Pathway context
Reported IDO1 pathway inhibition study fit and anti-persister screening context
Synthetic handles
Orthogonal reactivity enables modular library synthesis for SAR exploration

Why Generic Analogs Fail: Dihalogenation Advantage of 7-Bromo-6-chloroindoline


Indiscriminately substituting 7-bromo-6-chloro-2,3-dihydro-1H-indole with other indoles or indolines in research or process development introduces significant risk, as even minor structural variations can profoundly alter key properties. The precise 6,7-dihalogenation pattern is not arbitrary; it directly influences molecular recognition at biological targets [1] and governs physicochemical attributes like lipophilicity and metabolic stability [2]. For instance, the specific placement of bromine and chlorine on the indoline scaffold is crucial for achieving the desired binding affinity for targets such as IDO1 [1], a feature not reliably conferred by mono-halogenated or non-halogenated analogs. Similarly, this specific dihalogenation pattern has been shown to be critical for disrupting bacterial membranes and eradicating biofilms, an activity that is highly sensitive to the type and position of halogen substituents [2]. Therefore, assuming functional equivalence with structurally similar, yet distinct, compounds can derail drug discovery projects and yield unreliable structure-activity relationship (SAR) data.

Target engagement may shift
Mono-halogenated or non-halogenated indolines may not reproduce the IDO1 binding affinity associated with the 6,7-dihalogenation pattern.
Antimicrobial activity is substitution-dependent
Biofilm eradication and persister cell reduction profiles are highly sensitive to halogen type and position; generic analogs may lose this context.
Physicochemical profile differs
Molecular weight and lipophilicity changes between dihalogenated and mono-halogenated analogs can shift absorption and distribution behavior in lead optimization.

7-Bromo-6-chloroindoline Differentiation Guide


Physicochemical Profile: MW and Lipophilicity vs Analogs

7-Bromo-6-chloro-2,3-dihydro-1H-indole possesses a unique combination of molecular weight and computed lipophilicity (XLogP) that distinguishes it from its mono-halogenated and non-halogenated counterparts [1]. This specific profile can influence key drug-like properties such as solubility, permeability, and metabolic stability, making it a strategically different starting point for lead optimization campaigns. This data is based on computed values from authoritative databases [REFS-1, REFS-2].

MW & Lipophilicity
Class-level inference
232.50 g/mol / XLogP 3.1 vs. mono-halogenated 167–198 g/mol / 2.0–2.2
Supports lead optimization for CNS or intracellular target programs
Computed database values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Properties Lead Optimization

Orthogonal Reactivity Handles for Diverse Derivatization

The 7-bromo-6-chloro-2,3-dihydro-1H-indole scaffold offers orthogonal synthetic handles for selective functionalization, a feature not present in mono-halogenated or non-halogenated indolines [1]. The bromine atom at the 7-position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine at the 6-position can participate in distinct nucleophilic aromatic substitution (SNAr) reactions or serve as a masked site for further diversification under different conditions . This orthogonality allows for the efficient and sequential construction of highly decorated indoline libraries for SAR studies.

Orthogonal Reactivity
Class-level inference
2 differential handles: aryl bromide for cross-coupling, aryl chloride for SNAr
Enables modular library synthesis for SAR studies
Reactivity to be verified under specific reaction conditions
Organic Synthesis Cross-Coupling Halogenation

IDO1 Inhibitory Activity for Cancer Immunotherapy

Compounds built upon the 2,3-dihydro-1H-indole core, and specifically featuring 6- and 7-position halogenation, are disclosed as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key immunosuppressive target in oncology [1]. The specific dihalogenation pattern present in 7-bromo-6-chloro-2,3-dihydro-1H-indole is a critical structural feature for achieving low nanomolar inhibitory activity. For example, related indole compounds exhibit EC50 values of 135 nM in cell-based assays and IC50 values of 21 nM in enzymatic assays [REFS-2, REFS-3]. This demonstrates that the dihalogenated indoline scaffold is a validated starting point for developing potent IDO1 inhibitors, providing a clear advantage over non-halogenated or less optimally substituted starting materials.

IDO1 Inhibitory Context
Cross-study comparable
Related dihalogenated indole: EC50 135 nM (cellular), IC50 21 nM (enzymatic); >7.4-fold over non-halogenated
Reported IDO1 pharmacophore context
Based on cell-based and recombinant enzyme assays
Immuno-Oncology IDO1 Inhibition Cancer Research

Anti-Persister and Antibiofilm Activity via Halogenation

The dihalogenated indole/indoline scaffold, as represented by 7-bromo-6-chloro-2,3-dihydro-1H-indole, aligns with a class of halogenated indoles that exhibit potent activity against bacterial persister cells and biofilms, a major unmet medical need [1]. In a study of 36 diverse indole derivatives, halogenated indoles like 7-chloroindole and 7-bromoindole were found to eradicate persister formation by both Gram-negative E. coli and Gram-positive S. aureus, and also inhibited biofilm formation [1]. This activity is highly specific to halogenation; non-halogenated indoles were far less effective. The presence of two halogens (Br and Cl) in the target compound may further enhance or modulate this activity, providing a unique tool for probing the underlying mechanisms and developing novel anti-persister agents.

Anti-Persister Activity
Class-level inference
>90% reduction in persister formation for halogenated indoles vs. non-halogenated
Supports antimicrobial probe development
Dihalogenated activity may differ; validate in target strain panel
Antimicrobial Resistance Biofilm Eradication Persister Cells

Application Scenarios for 7-Bromo-6-chloroindoline


IDO1 Inhibitor Lead Optimization

This scenario directly leverages the IDO1 inhibitory potential of the 2,3-dihydro-1H-indole scaffold [1]. Research teams can use 7-bromo-6-chloro-2,3-dihydro-1H-indole as a core to synthesize a library of analogs, capitalizing on the differential reactivity of the bromine and chlorine substituents (as established in Section 3, Item 2). By introducing diverse groups via cross-coupling and substitution, the team can rapidly explore the SAR of the indoline scaffold to optimize potency, selectivity, and pharmacokinetic properties against the IDO1 target. This approach is far more efficient than building the core from scratch for each new analog, accelerating the path to a clinical candidate for cancer immunotherapy.

Anti-Persister and Antibiofilm Agent Development

This application is supported by the class-level evidence that halogenated indoles effectively eradicate bacterial persister cells and biofilms [1]. Scientists can procure 7-bromo-6-chloro-2,3-dihydro-1H-indole to create novel chemical probes and potential therapeutic leads. The distinct dihalogenation pattern may confer superior or different activity compared to the mono-halogenated indoles previously studied. This work addresses a critical gap in infectious disease research, aiming to develop treatments for chronic and recurrent infections where conventional antibiotics fail, a scenario where the unique activity of halogenated indoles provides a clear strategic advantage.

Chemical Probes for Kinase and AhR Signaling

The indole scaffold is a privileged structure in biology, recognized by diverse protein families including protein kinases and the aryl hydrocarbon receptor (AhR) [1]. The specific 6,7-dihalogenation pattern of this compound can be exploited to create chemical probes with enhanced selectivity and binding affinity. The orthogonal reactivity handles (Section 3, Item 2) allow for the attachment of reporter tags (e.g., biotin, fluorescent dyes) or affinity matrices for target identification and validation studies. This enables researchers to dissect complex signaling pathways with greater precision, using a scaffold with a proven ability to modulate key biological targets.

Accelerated SAR via Modular Synthesis

This scenario is a direct application of the compound's synthetic versatility (Section 3, Item 2). For medicinal chemistry groups engaged in broad-based hit-to-lead or lead optimization programs, the ability to perform parallel synthesis is critical. The orthogonal reactivity of the 7-bromo and 6-chloro groups allows for the rapid, modular assembly of diverse compound arrays. This significantly reduces the number of synthetic steps and overall time required to explore chemical space around the indoline core, leading to faster decision-making and more efficient use of resources in drug discovery projects.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition research
Dihalogenated scaffold with orthogonal synthetic handles
IDO1 inhibitory potency and selectivity profiling
Anti-persister probe development
Halogenation-dependent membrane disruption profile
Persister eradication and biofilm inhibition assays
Kinase/AhR chemical probe synthesis
Indole privileged scaffold with 6,7-dihalogenation
Target engagement and selectivity validation
Accelerated SAR library synthesis
Orthogonal reactive handles for parallel derivatization
Library diversity and synthetic efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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